molecular formula C9H11F3O B14314690 4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one CAS No. 113487-35-7

4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one

Katalognummer: B14314690
CAS-Nummer: 113487-35-7
Molekulargewicht: 192.18 g/mol
InChI-Schlüssel: ZZQUFWADMUTBGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with dimethyl and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the dimethyl and trifluoromethyl groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.

    Substitution: Substitution reactions can replace one or more substituents on the cyclohexene ring.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Halogenation and nitration reactions often involve reagents like bromine and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Potential pharmaceutical applications include the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

    Cyclohex-2-en-1-one: A simpler analog without the dimethyl and trifluoromethyl groups.

    4,4-Dimethylcyclohex-2-en-1-one: Lacks the trifluoromethyl group but shares the dimethyl substitution.

    6-(trifluoromethyl)cyclohex-2-en-1-one: Contains the trifluoromethyl group but not the dimethyl groups.

Uniqueness: 4,4-Dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one is unique due to the combination of both dimethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.

Eigenschaften

113487-35-7

Molekularformel

C9H11F3O

Molekulargewicht

192.18 g/mol

IUPAC-Name

4,4-dimethyl-6-(trifluoromethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C9H11F3O/c1-8(2)4-3-7(13)6(5-8)9(10,11)12/h3-4,6H,5H2,1-2H3

InChI-Schlüssel

ZZQUFWADMUTBGP-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C(=O)C=C1)C(F)(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.